molecular formula C32H36N6O6 B601663 Dabigatran Impurity 13 CAS No. 1408238-37-8

Dabigatran Impurity 13

Cat. No. B601663
Key on ui cas rn: 1408238-37-8
M. Wt: 600.66
InChI Key:
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Patent
US09086390B2

Procedure details

25 g of dabigatran etexilate mesylate were suspended in 180 mL of deionized water. 1.32 g of methanesulfonic acid were added. The reaction mixture was heated to 55° C. and stirred at this temperature for 7 days. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with dichloromethane:methanol (10:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 5.9 g of 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}phenyl)-amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoic acid were obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][C:8](/[N:10]=[C:11](\N)/[C:12]1[CH:13]=[CH:14][C:15]([NH:18][CH2:19][C:20]2[N:28]([CH3:29])[C:27]3[CH:26]=[CH:25][C:24]([C:30]([N:32]([C:40]4[CH:41]=[CH:42][CH:43]=[CH:44][N:45]=4)[CH2:33][CH2:34][C:35]([O:37]CC)=[O:36])=[O:31])=[CH:23][C:22]=3[N:21]=2)=[CH:16][CH:17]=1)=[O:9].CS(O)(=O)=[O:49].CS(O)(=O)=O>O>[CH2:6]([O:7][C:8]([NH:10][C:11]([C:12]1[CH:13]=[CH:14][C:15]([NH:18][CH2:19][C:20]2[N:28]([CH3:29])[C:27]3[CH:26]=[CH:25][C:24]([C:30]([N:32]([C:40]4[CH:41]=[CH:42][CH:43]=[CH:44][N:45]=4)[CH2:33][CH2:34][C:35]([OH:37])=[O:36])=[O:31])=[CH:23][C:22]=3[N:21]=2)=[CH:16][CH:17]=1)=[O:49])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CCCCCCOC(=O)/N=C(/C=1C=CC(=CC1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(CCC(=O)OCC)C=4C=CC=CN4)\N.CS(=O)(=O)O
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane:methanol (10:1 v/v) mixture
CUSTOM
Type
CUSTOM
Details
After solvent evaporation of the selected fractions
ADDITION
Type
ADDITION
Details
containing the desired compound

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(CCCCC)OC(=O)NC(=O)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(CCC(=O)O)C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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